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Compound of Interest

Compound Name:
2,4,4,6,6,8,8-Heptamethyl-1-

nonene

Cat. No.: B093614 Get Quote

An In-depth Technical Guide to the Chemical Structure Elucidation of 2,4,4,6,6,8,8-
Heptamethyl-1-nonene

Introduction
2,4,4,6,6,8,8-Heptamethyl-1-nonene is a highly branched terminal alkene with the chemical

formula C₁₆H₃₂ and a molecular weight of approximately 224.43 g/mol .[1][2][3][4] As a member

of the branched alkene subclass, its extensive substitution along the carbon chain imparts

distinct physical and chemical properties compared to its linear isomers.[1] The unambiguous

determination of its chemical structure is paramount for its application in research and various

chemical processes. This guide provides a comprehensive overview of the analytical

techniques and data interpretation required for the structural elucidation of 2,4,4,6,6,8,8-
Heptamethyl-1-nonene, tailored for researchers, scientists, and professionals in drug

development. The primary analytical methods discussed include Mass Spectrometry (MS),

Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties
A summary of the key physicochemical properties of 2,4,4,6,6,8,8-Heptamethyl-1-nonene is

presented below. These properties are fundamental for its identification and handling in a

laboratory setting.
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Property Value Reference

IUPAC Name
2,4,4,6,6,8,8-Heptamethyl-1-

nonene
[2]

CAS Number 15796-04-0 [2][3][4]

Molecular Formula C₁₆H₃₂ [1][2][3][4]

Molecular Weight 224.43 g/mol [1][2][3][4]

Predicted Boiling Point 261.2 ± 7.0 °C [4]

Predicted Density 0.780 ± 0.06 g/cm³ [4]

Spectroscopic Data Analysis for Structure
Elucidation
The confirmation of the 2,4,4,6,6,8,8-Heptamethyl-1-nonene structure relies on the synergistic

interpretation of data from various spectroscopic techniques. Each method provides unique

insights into the molecular framework.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis

of volatile compounds like 2,4,4,6,6,8,8-Heptamethyl-1-nonene.[1] The mass spectrum

provides the molecular weight and characteristic fragmentation patterns that are crucial for

identification. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[2]

m/z (Mass-to-Charge Ratio) Interpretation

224
Molecular ion (M⁺), confirming the molecular

weight.

57

Base peak, characteristic of a tert-butyl

[(CH₃)₃C⁺] fragment, a highly stable

carbocation.

41, 43, 69, 83, etc.
Other alkyl fragments resulting from the

cleavage of the highly branched carbon chain.
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Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For

2,4,4,6,6,8,8-Heptamethyl-1-nonene, the key is to identify the absorptions characteristic of a

terminal alkene and the saturated alkyl portions.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

~3080 =C-H Stretch Terminal Alkene (=CH₂)

2850-2960 C-H Stretch Alkane (CH₃, CH₂, CH)

~1642 C=C Stretch Terminal Alkene

1465 & 1378
C-H Bending

(Scissoring/Rocking)
Alkane (CH₂, CH₃)

910 & 990 =C-H Out-of-Plane Bend Monosubstituted Alkene

The presence of a =C-H stretching peak just above 3000 cm⁻¹ is a clear indicator of an alkene.

The C=C stretch appears in the 1680-1640 cm⁻¹ region.[5][6] Furthermore, monosubstituted

alkenes show strong, characteristic out-of-plane bending bands at approximately 910 and 990

cm⁻¹. The strong absorptions between 2850 and 2960 cm⁻¹ confirm the presence of the

saturated hydrocarbon backbone.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity of atoms

within the molecule.[1]

¹H NMR Spectroscopy (Predicted Data)

The proton NMR spectrum will show signals corresponding to the vinyl protons and the various

types of saturated protons in the highly branched structure.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.7 - 5.0 Multiplet 2H =CH₂ (Vinyl protons)

~5.6 - 5.8 Multiplet 1H =CH- (Vinyl proton)

~1.9 - 2.1 Multiplet 1H
-CH- (Allylic proton at

C2)

~1.0 - 1.4 Complex Multiplets ~5H
-CH₂- and -CH-

protons

~0.8 - 1.0 Singlets/Doublets ~23H
-CH₃ protons (multiple

overlapping signals)

Note: Due to the complexity of the branched structure, significant signal overlap is expected in

the aliphatic region.

¹³C NMR Spectroscopy (Predicted Data)

The carbon NMR spectrum is particularly useful for identifying the alkene carbons and

differentiating between the non-equivalent carbons in the alkyl chain.

Chemical Shift (δ, ppm) Carbon Assignment

~145 C1 (=CH₂)

~112 C2 (=CH-)

~50-60 Quaternary Carbons (C4, C6, C8)

~40-50 Methylene Carbons (-CH₂-)

~25-35 Methyl Carbons (-CH₃)

~20-30 Methine Carbon (-CH-)

Alkene carbons typically appear in the 100-170 ppm range, making them easily distinguishable.

[9][10]
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Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve approximately 1 mg of 2,4,4,6,6,8,8-Heptamethyl-1-nonene
in 1 mL of a volatile solvent such as hexane or dichloromethane.

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-

5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10 °C/min, and hold for 5 minutes.

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 350.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to the compound based on its retention time.

Analyze the resulting mass spectrum, identifying the molecular ion peak and the

fragmentation pattern. Compare the spectrum with a reference library (e.g., NIST).

Fourier Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: As the compound is a liquid, a neat sample can be analyzed. Place a

single drop of the liquid between two KBr or NaCl salt plates to create a thin film.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Collect a background spectrum of the clean salt plates.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Set the resolution to 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.

Data Analysis: Process the spectrum to identify the key absorption bands corresponding to

the alkene and alkane functional groups as detailed in the data table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16

scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.
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Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline

correction). Integrate the ¹H NMR signals and determine their chemical shifts and

multiplicities. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the

proposed structure.

Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the systematic workflow for the structural elucidation of

2,4,4,6,6,8,8-Heptamethyl-1-nonene.

Sample Information

Spectroscopic Analysis

Data Interpretation

Structure Confirmation

Unknown Sample
(2,4,4,6,6,8,8-Heptamethyl-1-nonene)

GC-MS FTIR 1H & 13C NMR

Molecular Weight &
Fragmentation

Functional Groups
(Alkene, Alkane)

Atom Connectivity &
Chemical Environment

Final Structure Confirmed

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b093614?utm_src=pdf-body
https://www.benchchem.com/product/b093614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for spectroscopic analysis.

Structure-Spectra Correlation Diagram
This diagram shows the logical relationship between the key structural features of the molecule

and their expected spectroscopic signals.

Molecular Structure Fragments

Expected Spectroscopic Signatures

Terminal Alkene
(-CH=CH2)

IR: ~3080, ~1642,
910 & 990 cm-1

1H NMR: 4.7-5.8 ppm
13C NMR: 110-145 ppm

Branched Alkyl Chain
(-C(CH3)2-, -CH2-, -CH-)

IR: 2850-2960 cm-1 1H NMR: 0.8-2.1 ppm
13C NMR: 20-60 ppm

MS: m/z 57
(tert-butyl)

Click to download full resolution via product page

Caption: Correlation of structure and spectral data.

Conclusion
The structural elucidation of 2,4,4,6,6,8,8-Heptamethyl-1-nonene is achieved through a multi-

technique spectroscopic approach. Mass spectrometry confirms the molecular formula and

reveals characteristic fragmentation patterns indicative of its highly branched nature. Infrared

spectroscopy provides definitive evidence for the terminal alkene functional group and the

saturated alkyl backbone. Finally, ¹H and ¹³C NMR spectroscopy offer detailed insights into the

specific arrangement and chemical environment of each atom, allowing for the unambiguous

confirmation of the molecule's connectivity. The combined interpretation of this data provides

irrefutable proof of the assigned structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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